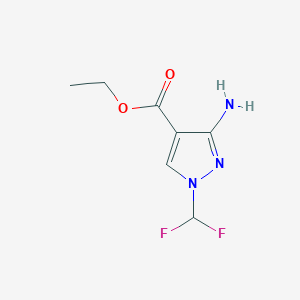
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of an amino group, a benzyl-substituted piperazine ring, and a hydroxyl group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group at the desired position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Substituted derivatives with various functional groups.
科学的研究の応用
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Pathways: Modulating signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
類似化合物との比較
1-Amino-3-(4-benzylpiperazin-1-yl)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride
- 1-Amino-3-(4-phenylpiperazin-1-yl)propan-2-ol hydrochloride
Uniqueness:
- Structural Features: The presence of a benzyl group in the piperazine ring distinguishes it from other similar compounds.
- Biological Activity: The unique structural features may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C14H24ClN3O |
|---|---|
分子量 |
285.81 g/mol |
IUPAC名 |
1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H23N3O.ClH/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13;/h1-5,14,18H,6-12,15H2;1H |
InChIキー |
RYKFTMOGQKAEJY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)
![1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B11733808.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733818.png)

![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)

![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)

